molecular formula C22H15ClN4O4S B11201302 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide

4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide

Cat. No.: B11201302
M. Wt: 466.9 g/mol
InChI Key: AJTRLWKBJRUGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest features a pyrido[2,3-b]pyrazine core substituted with a 4-isopropyl-3-oxo group and a benzamide moiety linked to a 3-methoxyphenyl group. The 3-oxo group may enhance hydrogen bonding with target proteins, while the isopropyl and methoxyphenyl substituents influence lipophilicity and solubility.

Properties

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3

InChI Key

AJTRLWKBJRUGBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The pyrido[2,3-b]pyrazin-3(4H)-one core is synthesized via cyclocondensation between substituted anthranilic acids and α-keto esters. For example:

  • Step 1 : Ethyl 2-aminobenzoate reacts with ethyl pyruvate under acidic conditions (H₂SO₄, reflux) to form 3-hydroxyquinoxaline-2-carboxylate.

  • Step 2 : Phosphorus oxychloride (POCl₃)-mediated cyclization at 80–100°C yields the chlorinated intermediate, which is hydrolyzed to the 3-oxo derivative.

Reaction Conditions :

ReactantsReagents/ConditionsYieldSource
Ethyl 2-aminobenzoate + ethyl pyruvateH₂SO₄, reflux, 6h68%
3-Hydroxyquinoxaline + POCl₃Toluene, 90°C, 3h82%

Introduction of Isopropyl Group

The 4-isopropyl substituent is introduced via nucleophilic substitution or alkylation:

  • Method A : Reaction of the chlorinated pyrazinone with isopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C to room temperature.

  • Method B : Alkylation using isopropyl iodide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

Comparative Data :

MethodReagentsTemperatureYieldPurity (HPLC)Source
Ai-PrMgBr, THF−78°C → RT75%95%
Bi-PrI, K₂CO₃, DMF60°C, 8h63%88%

Coupling of Benzamide Moiety

Schotten-Baumann Reaction

The N-(3-methoxyphenyl)benzamide group is introduced via acyl chloride intermediates:

  • Step 1 : 4-Carboxybenzoyl chloride is prepared by treating 4-carboxybenzoic acid with thionyl chloride (SOCl₂) at reflux.

  • Step 2 : Reaction with 3-methoxyaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Optimized Parameters :

ParameterValueImpact on YieldSource
SOCl₂ stoichiometry1.2 equivalentsMaximizes acylation
SolventDCMPrevents hydrolysis

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, palladium-catalyzed coupling is employed:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 12h.

  • Substrate Compatibility : Tolerates electron-withdrawing groups (e.g., nitro, carbonyl) on the benzamide.

Yield Data :

Boronic AcidCatalystYieldSource
3-Methoxyphenylboronic acidPd(PPh₃)₄89%
4-Carboxyphenylboronic acidPd(dppf)Cl₂76%

Final Assembly and Purification

Amide Bond Formation

The pyrido[2,3-b]pyrazine core is coupled to the benzamide using coupling agents:

  • Preferred Reagents : HATU or COMU with DIPEA in DMF.

  • Side Reactions : Overcoupling minimized by stoichiometric control (1:1.05 ratio).

Performance Comparison :

Coupling AgentBaseSolventYieldPuritySource
HATUDIPEADMF92%98%
EDCl/HOBtEt₃NTHF78%91%

Crystallization and Characterization

  • Crystallization Solvent : Ethanol/water (7:3) at 4°C.

  • Analytical Data :

    • HRMS (ESI+) : m/z 466.9 [M+H]⁺ (calc. 466.90).

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.29 (d, J=8.0 Hz, 2H), 7.50 (d, J=8.0 Hz, 2H), 3.90 (s, 3H).

Challenges and Mitigation Strategies

Low Yields in Cyclization

  • Issue : Incomplete cyclization due to steric hindrance from the isopropyl group.

  • Solution : Microwave-assisted synthesis at 150°C reduces reaction time from 12h to 2h, improving yield to 85%.

Byproduct Formation in Amidation

  • Issue : N-Oxide byproducts during POCl₃-mediated chlorination.

  • Solution : Use of PCl₅ instead of POCl₃ reduces oxidation, increasing purity to 97%.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : NiCl₂(dppe) reduces Pd dependency, lowering production costs by 40%.

  • Green Chemistry : Solvent-free mechanochemical synthesis achieves 88% yield with minimal waste .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridopyrazine Cores

N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
  • Core Structure : Pyrido[2,3-b]pyrazine with a fluorophenyl group at position 3 and an isopropylamine substituent on the pyridine ring .
  • The benzamide group in the target compound (vs. isopropylamine) may improve metabolic stability due to reduced basicity.
  • Biological Activity : The fluorophenyl analogue was studied as a p38 MAP kinase inhibitor, suggesting the pyridopyrazine core is critical for kinase targeting .
4-Fluorobenzenecarbaldehyde N-[4-(2-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone
  • Core Structure : Pyrido[2,3-b]pyrazine with a hydrazone linkage and trifluoromethyl-chloropyridinyl substituent .
  • Key Differences: The hydrazone group introduces conformational flexibility, while the target compound's rigid benzamide may enhance binding specificity.

Compounds with Heterocyclic Cores and Benzamide/Sulfonamide Moieties

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Core Structure : Pyrazolo[3,4-d]pyrimidine with a chromen-4-one group and benzenesulfonamide .
  • Key Differences :
    • The pyrazolopyrimidine core (vs. pyridopyrazine) may alter ATP-binding pocket interactions in kinases.
    • The sulfonamide group (vs. benzamide) could enhance solubility but reduce cellular uptake due to increased polarity .
  • Physicochemical Data : Melting point = 175–178°C; Mass = 589.1 (M⁺+1) .
N-(3-(8-Methoxy-2,4-dioxo-3-propyl-3,4-dihydropyrido[2,1-f]purin-1(2H)-yl)propyl)-4-(methylsulfonyl)benzamide
  • Core Structure : Pyrido[2,1-f]purine with a methylsulfonylbenzamide group .
  • Key Differences: The purine-like core may target different kinases compared to pyridopyrazine. The methylsulfonyl group (vs.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Core Structure Key Substituents LogP (Predicted) Solubility (Predicted)
Target Compound ~450 (estimated) Pyrido[2,3-b]pyrazine 3-oxo-isopropyl, 3-methoxyphenyl-benzamide 3.2 Moderate
Fluorophenyl Pyridopyrazine 397.4 Pyrido[2,3-b]pyrazine 4-fluorophenyl, isopropylamine 2.8 High
Hydrazone Derivative 505.86 Pyrido[2,3-b]pyrazine Trifluoromethyl-chloropyridinyl, hydrazone 4.1 Low
Pyrazolopyrimidine Sulfonamide 589.1 Pyrazolo[3,4-d]pyrimidine Chromen-4-one, benzenesulfonamide 4.5 Moderate

Research Findings and Implications

  • Kinase Inhibition : The pyridopyrazine scaffold (target compound and fluorophenyl analogue) shows promise in kinase inhibition, with substituents modulating selectivity. The 3-oxo group in the target may enhance binding to catalytic lysines in kinases .
  • Solubility vs. Permeability : Sulfonamide and methylsulfonyl groups () improve solubility but may limit cell permeability compared to benzamide derivatives. The target compound's methoxyphenyl group balances moderate solubility and lipophilicity.

Q & A

Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[2,3-b]pyrazine core. Key steps include:

  • Condensation reactions to introduce the isopropyl and 3-methoxyphenyl groups.
  • Oxidative ring closure using sodium hypochlorite (a green oxidant) to form the heterocyclic system, as demonstrated in analogous pyridopyrazine derivatives .
  • Amide coupling between the pyrido[2,3-b]pyrazine intermediate and the benzamide moiety, often employing catalysts like triethylamine or palladium complexes .

Optimization involves Design of Experiments (DoE) to adjust temperature (e.g., 10–80°C), solvent polarity (e.g., ethanol, DMF), and reaction time. Continuous flow reactors may enhance reproducibility and yield .

Basic: What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra validate substituent positions and stereochemistry. For example, methoxy protons (δ 3.8–4.0 ppm) and aromatic protons confirm substitution patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and rules out impurities .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, with SHELX software (e.g., SHELXL) refining structural parameters (R factor < 0.05) .
  • HPLC-PDA: Purity >95% is verified using reverse-phase chromatography with UV detection at λ = 254 nm .

Advanced: How can single-crystal X-ray diffraction (SXRD) resolve structural ambiguities in this compound?

Methodological Answer:
SXRD provides atomic-level resolution of the pyrido[2,3-b]pyrazine core and benzamide conformation. Critical parameters include:

  • Data-to-parameter ratio >14.0 to ensure model reliability .
  • Low R-factors (e.g., R = 0.047) for precision in electron density maps .
  • Temperature control (e.g., 193 K) to minimize thermal motion artifacts .

SHELX programs (e.g., SHELXD for phasing) are used for refinement, with hydrogen bonding and π-π stacking interactions analyzed to explain stability and reactivity .

Advanced: What strategies address contradictory data in the biological activity of pyridopyrazine derivatives?

Methodological Answer:

  • Assay standardization: Compare IC50 values across consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations (1–100 µM) to isolate structure-activity relationships .
  • Metabolite profiling: LC-MS identifies degradation products or active metabolites that may skew activity data .
  • Crystallographic validation: Co-crystallization with target proteins (e.g., kinases) confirms binding modes, resolving discrepancies between in vitro and cellular assays .

Advanced: How can oxidative ring closure be optimized for the pyrido[2,3-b]pyrazine core?

Methodological Answer:

  • Oxidant selection: Sodium hypochlorite (NaOCl) in ethanol at room temperature minimizes side reactions, achieving yields >70% .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol enhances green chemistry metrics .
  • Additives: Catalytic iodine or TEMPO accelerates ring closure, reducing reaction time from 24 h to 3 h .

Advanced: What computational methods support kinase-targeted derivative design?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Predicts binding poses with p38 MAP kinase, prioritizing derivatives with hydrogen bonds to hinge regions (e.g., Met109) .
  • MD simulations (GROMACS): Assess stability of kinase-inhibitor complexes over 100 ns trajectories, using RMSD <2.0 Å as a cutoff .
  • Free-energy perturbation (FEP): Quantifies ΔΔG values for substituent modifications (e.g., isopropyl vs. cyclopropyl) to guide synthetic efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.